Home > Products > Screening Compounds P112680 > Z-DEVD-CMK (trifluoroacetate salt)
Z-DEVD-CMK (trifluoroacetate salt) -

Z-DEVD-CMK (trifluoroacetate salt)

Catalog Number: EVT-10928910
CAS Number:
Molecular Formula: C29H36ClF3N4O14
Molecular Weight: 757.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-DEVD-CMK (trifluoroacetate salt) is a potent irreversible inhibitor of specific cysteine proteases, particularly caspase-3 and various cathepsins, including cathepsin B, cathepsin L, cathepsin V, cathepsin F, and cathepsin S. This compound is utilized extensively in biochemical research to study apoptosis and protease activity due to its specificity and effectiveness in inhibiting these enzymes .

Source and Classification

Z-DEVD-CMK is classified as a peptide-based protease inhibitor. It belongs to a broader category of compounds known as caspase inhibitors, which are crucial in the regulation of programmed cell death (apoptosis) and other cellular processes. The trifluoroacetate salt form enhances its solubility and stability in biological assays .

Synthesis Analysis

The synthesis of Z-DEVD-CMK involves several key steps:

  1. Protection of Amino Groups: The amino groups in the peptide sequence are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during subsequent steps.
  2. Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of hydroxybenzotriazole or N-hydroxysuccinimide to facilitate the formation of peptide bonds.
  3. Introduction of Chloromethyl Ketone: A chloromethyl ketone group is added at the C-terminal end of the peptide sequence, which is essential for the inhibitory activity against caspases.
  4. Deprotection and Purification: After the synthesis, protecting groups are removed, and the final product is purified using high-performance liquid chromatography to ensure high purity for biological applications .
Molecular Structure Analysis

Z-DEVD-CMK has a specific molecular structure characterized by its peptide backbone and functional groups that confer its inhibitory properties. The key features include:

  • Peptide Backbone: Composed of aspartic acid (Asp), glutamic acid (Glu), valine (Val), and aspartic acid (Asp), forming a tetrapeptide structure.
  • Chloromethyl Ketone Group: This group is critical for covalently binding to the active site cysteine residue of target proteases.

The molecular formula is typically represented as C₁₁H₁₄F₃N₃O₄S, with a molecular weight of approximately 327.3 g/mol .

Chemical Reactions Analysis

Z-DEVD-CMK primarily participates in several types of chemical reactions:

  • Substitution Reactions: The chloromethyl ketone can engage in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
  • Hydrolysis: Under acidic or basic conditions, ester and amide bonds within the peptide can undergo hydrolysis.
  • Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, particularly affecting the methylene and carbonyl groups within its structure .

The specific reaction conditions and reagents used can significantly influence the products formed during these reactions.

Mechanism of Action

The mechanism by which Z-DEVD-CMK exerts its inhibitory effects involves irreversible binding to the active site of caspase-3 and other targeted proteases. The chloromethyl ketone group reacts with the thiol group of the active site cysteine residue, forming a stable covalent bond that effectively inactivates the enzyme. This process prevents substrate cleavage, thereby inhibiting apoptosis pathways mediated by caspases .

Physical and Chemical Properties Analysis

Z-DEVD-CMK exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its trifluoroacetate salt form.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties make Z-DEVD-CMK suitable for various laboratory applications involving enzyme inhibition assays .

Applications

Z-DEVD-CMK has diverse applications across multiple scientific fields:

  • Biochemistry: It serves as a tool for studying protease activity and inhibition mechanisms.
  • Cell Biology: Researchers use it extensively in apoptosis studies to inhibit caspase-3 activity, helping elucidate cell death pathways.
  • Medical Research: Investigated for therapeutic potential in diseases characterized by dysregulated protease activity, such as cancer and neurodegenerative disorders.
  • Diagnostics: Utilized in developing assays targeting specific proteases for diagnostic purposes .
Mechanistic Underpinnings of Caspase and Cathepsin Inhibition

Irreversible Binding Dynamics to Cysteine Proteases

Covalent Modification of Caspase-3 Active-Site Cysteine Residues

Z-DEVD-CMK (benzyloxycarbonyl-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt) is a peptidyl inhibitor designed to target cysteine aspartyl-specific proteases (caspases) through irreversible covalent modification. Its mechanism centers on nucleophilic attack by the catalytic cysteine residue (Cys^285^) within the caspase-3 active site, forming a thioether bond with the chloromethyl ketone (CMK) warhead [1] [7]. High-resolution X-ray crystallography (1.06 Å) of caspase-3 bound to Z-DEVD-CMK confirms covalent attachment and reveals critical molecular interactions:

  • P4 Aspartate Recognition: The inhibitor’s P4 aspartate residue engages in a low-barrier hydrogen bond with Asp^179^ from the adjacent caspase-3 subunit, explaining the stringent selectivity for aspartate at this position [7].
  • Active Site Rearrangement: Binding induces conformational shifts in caspase-3’s loops (L1–L4), optimizing alignment of catalytic residues (His^237^ and Cys^285^) for covalent modification [7].
  • Steric Occlusion: The CMK group occupies the S1' specificity pocket, preventing substrate access and irreversibly inactivating the enzyme [3].

This irreversible inhibition underlies Z-DEVD-CMK’s utility in blocking apoptosis in models like traumatic brain injury, where it attenuates caspase-3-mediated spectrin cleavage [3].

Table 1: Structural Determinants of Z-DEVD-CMK Binding to Caspase-3

Interaction SiteResidue/RegionFunction in Inhibition
P4 binding pocketAsp^179^ (adjacent subunit)Hydrogen bonding for P4 aspartate specificity
Catalytic dyadCys^285^, His^237^Nucleophilic attack by Cys^285^; His^237^ stabilizes transition state
S1' subsiteTyr^204^, Trp^206^Accommodates CMK group; steric blockade
L2 loop (residues 164–172)Flexible loopConformational shift upon binding for active site access

Cross-Reactivity with Cathepsin Isoforms (B, L, V, F, S)

Despite its design for caspases, Z-DEVD-CMK exhibits significant off-target inhibition of lysosomal cathepsins due to structural similarities in their active sites. Key evidence includes:

  • Cathepsin B Inhibition: The CMK warhead reacts with Cathepsin B’s catalytic cysteine (Cys^108^), depleting intracellular glutathione and inducing oxidative stress in leukemic T cells [2] [4]. Structural alignment shows the Z-DEVD-CMK P1-P2 motif (Asp-Glu) partially fits Cathepsin B’s hydrophobic S2 pocket, though with lower affinity than dedicated inhibitors like Z-FA-CMK [6].
  • Broad Cathepsin Reactivity: Screening assays confirm inhibition of cathepsins L, V, F, and S, attributed to:
  • Electrophilic Warhead Reactivity: The CMK group’s indiscriminate reactivity toward nucleophilic cysteines [1].
  • Peptide Backbone Tolerance: Cathepsins accommodate diverse peptide sequences, enabling Z-DEVD-CMK binding despite suboptimal residues (e.g., P1 aspartate) [6].
  • Functional Consequences: In macrophages, cathepsin B inhibition by CMK inhibitors (e.g., CA-074-Me) reduces particle-induced NLRP3 inflammasome activation but fails to prevent cell death, implicating parallel death pathways [9].

Calcium-Dependent Activation in Protease Inhibition

Role of Calcium in Stabilizing Protease-Probe Interactions

Calcium ions (Ca^2+^) modulate the inhibitory efficiency of Z-DEVD-CMK by altering protease conformation and dynamics:

  • Calpain-Caspase Crosstalk: In traumatic brain injury models, Z-DEVD-CMK reduces calpain-mediated α-spectrin cleavage (145 kDa fragment). In vitro assays confirm direct inhibition of purified calpain I (IC~50~ = 10–50 μM), likely via covalent modification of its catalytic cysteine [3]. Calpain activation is Ca^2+^-dependent, and Ca^2+^ stabilizes the protease’s open conformation, exposing the active site for inhibitor access [3] [9].
  • Phagocytosis-Associated Toxicity: Nanoparticle uptake by macrophages triggers Ca^2+^ influx, promoting phagosomal maturation and protease activation. Kinase inhibitors targeting Ca^2+^-dependent phagocytosis (e.g., FAK inhibitors) reduce Z-DEVD-CMK’s off-target effects by limiting particle internalization [9].
  • Structural Stabilization: Ca^2+^ binding to EF-hand domains in proteases like calpain induces conformational shifts that enhance active-site accessibility, potentiating CMK inhibitor binding [3].

Table 2: Calcium-Dependent Proteases Influenced by Z-DEVD-CMK

ProteaseCalcium RequirementEffect of Z-DEVD-CMKFunctional Outcome
Calpain IμM [Ca^2+^]Direct inhibition (IC~50~ 10–50 μM)Reduced necrotic cell death in vivo
Cathepsin BLysosomal Ca^2+^ releaseIndirect inhibition via blocked maturationAttenuated NLRP3 activation
m-CalpainmM [Ca^2+^]Competitive inhibition at high concentrationsImpaired cytoskeletal degradation

Implications for Metacaspase Activation Pathways

Metacaspases (paralogues of caspases in plants, fungi, and protists) share structural homology but exhibit distinct activation mechanisms:

  • Calcium-Dependent Activation: Type I metacaspases require Ca^2+^ binding for autoprocessing into active isoforms. While Z-DEVD-CMK is caspase-specific, its CMK warhead could theoretically react with metacaspase catalytic cysteines if spatial alignment permits [9].
  • Divergent Specificity: Metacaspases cleave after arginine/lysine (not aspartate), rendering Z-DEVD-CMK’s P1 aspartate non-complementary. However, electrophilic warheads like CMK may still inhibit metacaspases non-selectively, as shown with other peptidyl CMK inhibitors [9].
  • Evolutionary Context: The conservation of catalytic dyads (His/Cys) across metacaspases and caspases suggests that irreversible inhibitors like Z-DEVD-CMK could serve as tools to probe convergent enzymatic mechanisms in programmed cell death pathways beyond mammals [1] [9].

Properties

Product Name

Z-DEVD-CMK (trifluoroacetate salt)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H36ClF3N4O14

Molecular Weight

757.1 g/mol

InChI

InChI=1S/C27H35ClN4O12.C2HF3O2/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39);(H,6,7)/t16-,17-,18-,23-;/m0./s1

InChI Key

UBIFJNREVWXBMB-ILOSSIDHSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.